PPZ1 protein - 147652-17-3

PPZ1 protein

Catalog Number: EVT-1519129
CAS Number: 147652-17-3
Molecular Formula: C5H6ClNS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PPZ1 is derived from the yeast Saccharomyces cerevisiae, which is widely used in research due to its well-characterized genetics and cellular processes. The gene encoding this protein is located on chromosome XIV of the yeast genome. In terms of classification, PPZ1 belongs to the group of serine/threonine protein phosphatases, specifically categorized under type 1 protein phosphatases. Its activity is regulated by various factors including inhibitors and other proteins that interact with it.

Synthesis Analysis

Methods and Technical Details

The synthesis of PPZ1 can be achieved through recombinant DNA technology. The gene encoding the PPZ1 protein is cloned into an expression vector, which is then introduced into yeast cells or other suitable hosts for expression. Techniques such as polymerase chain reaction (PCR) amplification are employed to generate the necessary DNA fragments for cloning.

For example, plasmids containing the PPZ1 open reading frame (ORF) can be constructed using specific oligonucleotides and restriction enzymes like BamHI and PstI for cloning into vectors. Following transformation into yeast cells, the expression of PPZ1 can be induced using galactose-containing media, allowing for the study of its effects on cellular processes and protein interactions.

Molecular Structure Analysis

Structure and Data

The molecular structure of PPZ1 has been elucidated through various studies that employ techniques such as X-ray crystallography and nuclear magnetic resonance (NMR). The protein consists of a catalytic domain that shares similarities with other type 1 phosphatases, featuring a conserved active site crucial for its enzymatic function.

Key structural data includes:

  • Molecular Weight: Approximately 60 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Structural Features: Contains an N-terminal extension that influences its interaction with regulatory proteins.
Chemical Reactions Analysis

Reactions and Technical Details

PPZ1 catalyzes dephosphorylation reactions, primarily targeting serine and threonine residues in substrate proteins. This activity is critical for regulating various signaling pathways within the cell.

The main chemical reaction can be summarized as follows:

Protein P+H2OPPZ1Protein+Pi\text{Protein P}+\text{H}_2\text{O}\xrightarrow{\text{PPZ1}}\text{Protein}+\text{Pi}

Where "Protein-P" represents a phosphorylated substrate, "H2O" is water, "Protein" is the dephosphorylated product, and "Pi" is inorganic phosphate.

Inhibition studies have shown that PPZ1 activity can be modulated by various factors including ionic strength and the presence of specific inhibitors like inhibitor-2, which selectively affects type 1 phosphatases.

Mechanism of Action

Process and Data

The mechanism of action of PPZ1 involves binding to substrate proteins and catalyzing the removal of phosphate groups. This process typically occurs in two steps:

  1. Substrate Binding: The phosphorylated substrate binds to the active site of PPZ1.
  2. Catalysis: Water molecules are activated to attack the phosphorus atom in the phosphate group, leading to its hydrolysis and release.

Research indicates that overexpression of PPZ1 alters cellular signaling pathways significantly, leading to changes in gene expression and metabolic profiles within the cell. For instance, overexpression has been linked to increased levels of ATP and changes in nucleotide synthesis pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PPZ1 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Activity: Optimal enzymatic activity occurs at specific temperatures (typically around 30°C) and pH (approximately 7.0).

Experimental analyses have shown that post-translational modifications, such as phosphorylation or myristoylation, can significantly affect its stability and activity.

Applications

Scientific Uses

PPZ1 has several applications in scientific research:

  • Cellular Signaling Studies: Due to its role in dephosphorylation, it serves as a model for studying signal transduction pathways.
  • Genetic Engineering: Used in yeast genetic studies to understand phosphatase function and regulation.
  • Drug Development: Insights into its mechanism may lead to therapeutic targets for diseases involving dysregulation of phosphorylation processes.
Structural and Phylogenetic Characterization of PPZ1

Domain Architecture: N-Terminal Regulatory Extension vs. C-Terminal Catalytic Domain

PPZ1 phosphatases exhibit a conserved bipartite architecture consisting of:

  • N-terminal regulatory extension: A non-catalytic, intrinsically disordered region (IDR) spanning ~350 residues in Saccharomyces cerevisiae PPZ1 (ScPpz1). This region shows high sequence variability across fungal species and contains phosphorylation sites, linear motifs, and protein interaction domains. Its structural plasticity enables dynamic regulation of phosphatase activity and substrate selection [4] [10].
  • C-terminal catalytic domain: A structured domain (~340 residues) sharing ~60% sequence identity with ubiquitous PP1c phosphatases. It contains the conserved metallophosphatase motif and catalytic machinery but features fungus-specific structural adaptations. Unlike PP1c, PPZ1's C-terminus forms a structured α-helix (absent in PP1c) critical for protein stability and function. Deletion of residues 466–484 in Candida albicans PPZ1 (CaPpz1) causes severe solubility issues, confirming its essential role in structural integrity [8].

Table 1: Domain Features and Functions of PPZ1

DomainLength (residues)Structural StateKey Functions
N-terminal region~350 (ScPpz1)Intrinsically disorderedRegulatory subunit docking, subcellular targeting, toxicity modulation
C-terminal domain~340Globular fold + C-terminal α-helixCatalytic activity, Hal3/Vhs3 binding, structural stability

Functional studies demonstrate that the N-terminal domain modulates PPZ1 toxicity: Its truncation reduces but does not eliminate the severe growth inhibition caused by PPZ1 overexpression in yeast. This indicates cooperative regulation between both domains [3].

Comparative Analysis with Fungal PPZ2 and Ubiquitous PP1c Phosphatases

PPZ1 belongs to a phosphatase subgroup with distinct characteristics when compared to paralogs and ubiquitous phosphatases:

  • PPZ1 vs. PPZ2:
  • PPZ1 (692 residues in S. cerevisiae) and PPZ2 (710 residues) share 86% identity in their catalytic domains but only 43% in N-terminal extensions.
  • Despite catalytic similarity, PPZ1 shows stronger inhibition by Hal3 and greater toxicity when overexpressed.
  • Genetic studies reveal non-overlapping functions: PPZ1 deletion confers salt tolerance, while PPZ2 deletion has minimal phenotypic impact [1] [3].
  • PPZ1 vs. PP1c (Glc7 in fungi):
  • Catalytic mechanism: Both utilize a conserved β-sandwich structure coordinating two metal ions (Mn²⁺/Fe³⁺) for phosphoester hydrolysis. However, PPZ1 has a distinct electrostatic surface potential due to 26 conserved residue substitutions [1] [8].
  • Regulatory divergence: PP1c binds >200 regulatory subunits via docking motifs (e.g., RVxF). PPZ1 interacts with only two major inhibitors (Hal3/Vhs3) and cannot functionally substitute for PP1c despite 60% catalytic domain identity.
  • Structural innovations: PPZ1 contains a unique C-terminal α-helix and altered surface loops (e.g., L1 loop conformation) that block canonical PP1c regulatory protein binding. This explains why <15% of Glc7 regulators interact with PPZ1 [1] [8].

Table 2: Comparative Features of Fungal Ser/Thr Phosphatases

FeaturePPZ1PPZ2PP1c (Glc7)
Catalytic domain identityReference86% vs PPZ1~60%
N-terminal identityReference43% vs PPZ1Absent
Key regulatorsHal3, Vhs3Weak Hal3 binding>30 subunits (e.g., Ypi1)
Toxicity when overexpressedExtreme (G1 arrest)ModerateLethal only if unregulated
Unique structural elementsC-terminal α-helix, altered L1 loopSimilar to PPZ1RVxF docking groove, C-terminal disorder

Evolutionary Conservation of PPZ1 Across Fungal Lineages

Phylogenomic analyses of 57 fungal species reveal:

  • Ubiquitous distribution: PPZ1 orthologs occur in all major fungal phyla (Ascomycota, Basidiomycota, Zygomycota), while PPQ1 (a related phosphatase) shows restricted distribution in Saccharomycetales.
  • Lineage-specific expansions:
  • Post-WGD Saccharomycetaceae (e.g., S. cerevisiae, Candida glabrata) possess two PPZ paralogs (PPZ1 and PPZ2).
  • Rhizopus delemar (Zygomycota) encodes seven PPZ isoforms—the highest diversity observed [1] [10].
  • Catalytic domain conservation:
  • 141 residues are invariant across all fungal PPZ1 catalytic domains.
  • 26 residues are uniquely conserved in PPZ1 but absent in PP1c, altering surface charge distribution and creating fungus-specific regulatory interfaces (e.g., D615 in ScPpz1, critical for Hal3 binding) [1] [2].
  • N-terminal divergence:
  • Length varies from >300 residues in Saccharomycetes to <50 residues in Schizosaccharomycetes.
  • Conservation is minimal except for short linear motifs (e.g., serine-rich patches in pathogenic Candida spp.) [10].

Table 3: Evolutionary Distribution of PPZ Phosphatases in Fungi

Taxonomic GroupSpecies ExamplesPPZ GenesUnique Features
Saccharomycetaceae (post-WGD)S. cerevisiae, C. glabrata2 (PPZ1, PPZ2)Expanded N-terminal IDRs
TaphrinomycotinaS. pombe1 + non-canonical PP1Minimal N-terminal extension
PezizomycotinaAspergillus fumigatus1Virulence-associated isoforms
AgaricomycotinaC. viscosa1Conserved catalytic subdomains
ZygomycotaR. delemar7Extensive paralog diversification

Intrinsic Disorder in the N-Terminal Region and Functional Implications

The N-terminal extension of PPZ1 exemplifies a functionally critical intrinsically disordered protein region (IDPR):

  • Disorder prediction and conservation:
  • IUPred and DisCons analyses confirm >70% of PPZ1’s N-terminus is disordered across fungi.
  • Despite low sequence conservation, disorder profiles are evolutionarily maintained, with 45% of residues classified as "constrained disorder" (conserved structural flexibility) [4] [9].
  • Functional advantages of disorder:
  • Multifunctionality: The IDR enables interactions with diverse partners (e.g., ribosomes, ion transporters, cell wall components) by adopting context-dependent conformations.
  • Signaling integration: Phosphorylation of serine clusters within the IDR (e.g., S146/S150/S154 in ScPpz1) modulates subcellular localization and toxicity.
  • Regulatory tunability: Overexpression of the isolated N-terminus acts as a dominant-negative by sequestering regulators like Hal3 [3] [4].
  • Pathogenic implications:
  • In C. albicans, the disordered N-terminus is required for hyphal morphogenesis—a key virulence trait. Truncation mutants show defective filamentation without affecting catalytic activity.
  • Phosphomimetic mutations in the N-terminal IDR alter stress response pathways in Aspergillus spp., linking conformational flexibility to pathogenicity [8] [10].

Table 4: Functional Advantages of N-Terminal Intrinsic Disorder in PPZ1

Functional RoleMolecular MechanismBiological Consequence
Multi-target bindingConformational plasticity enables induced-fit interactionsCoordination of ion homeostasis and cell integrity
PhosphoregulationKinase-accessible linear motifs (e.g., Casein kinase sites)Dynamic control of phosphatase activity
Subcellular targetingDisorder-to-order transitions upon membrane contactLocalized substrate dephosphorylation
Toxicity modulationSequestration of Hal3 inhibitorBuffering of catalytic overactivity
Virulence adaptationRapid evolution of pathogen-specific motifsHost niche adaptation in fungal pathogens

Properties

CAS Number

147652-17-3

Product Name

PPZ1 protein

Molecular Formula

C5H6ClNS

Synonyms

PPZ1 protein

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